molecular formula C18H25NO4 B11085349 [1-(3,4-Dimethoxy-phenyl)-cyclopentyl]-morpholin-4-yl-methanone

[1-(3,4-Dimethoxy-phenyl)-cyclopentyl]-morpholin-4-yl-methanone

Cat. No.: B11085349
M. Wt: 319.4 g/mol
InChI Key: RPGKUECSBRJLAQ-UHFFFAOYSA-N
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Description

[1-(3,4-Dimethoxy-phenyl)-cyclopentyl]-morpholin-4-yl-methanone is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopentyl ring attached to a morpholine moiety, with a methanone group linking to a 3,4-dimethoxyphenyl group. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-Dimethoxy-phenyl)-cyclopentyl]-morpholin-4-yl-methanone typically involves multi-step organic reactions. One common method includes the formation of the cyclopentyl ring followed by the introduction of the morpholine group. The methanone linkage is then established through a series of condensation reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

[1-(3,4-Dimethoxy-phenyl)-cyclopentyl]-morpholin-4-yl-methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(3,4-Dimethoxy-phenyl)-cyclopentyl]-morpholin-4-yl-methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may serve as a probe for studying various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, the compound can be used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(3,4-Dimethoxy-phenyl)-cyclopentyl]-morpholin-4-yl-methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentyl and morpholine derivatives, such as:

  • 1-(3,4-Dimethoxy-phenyl)-4-methyl-5-ethyl-7,8-dimethoxy-5H-2,3-benzodiazepine
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

The uniqueness of [1-(3,4-Dimethoxy-phenyl)-cyclopentyl]-morpholin-4-yl-methanone lies in its specific combination of functional groups and ring structures. This unique arrangement provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

[1-(3,4-dimethoxyphenyl)cyclopentyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H25NO4/c1-21-15-6-5-14(13-16(15)22-2)18(7-3-4-8-18)17(20)19-9-11-23-12-10-19/h5-6,13H,3-4,7-12H2,1-2H3

InChI Key

RPGKUECSBRJLAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)C(=O)N3CCOCC3)OC

Origin of Product

United States

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